5-Ethyl-2-(((5-methylisoxazol-3-YL)amino)methylene)cyclohexane-1,3-dione
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Overview
Description
5-Ethyl-2-(((5-methylisoxazol-3-YL)amino)methylene)cyclohexane-1,3-dione is a complex organic compound that features a cyclohexane ring substituted with an ethyl group, a methylene bridge, and an isoxazole ring. The presence of the isoxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom, imparts unique chemical properties and potential biological activities to the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2-(((5-methylisoxazol-3-YL)amino)methylene)cyclohexane-1,3-dione typically involves the condensation of 5-methylisoxazole-3-amine with 5-ethyl-1,3-cyclohexanedione under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as methanol or ethanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-2-(((5-methylisoxazol-3-YL)amino)methylene)cyclohexane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The isoxazole ring can participate in nucleophilic substitution reactions, where the nitrogen or oxygen atoms act as nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives .
Scientific Research Applications
5-Ethyl-2-(((5-methylisoxazol-3-YL)amino)methylene)cyclohexane-1,3-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-Ethyl-2-(((5-methylisoxazol-3-YL)amino)methylene)cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
3-Amino-5-methylisoxazole: Shares the isoxazole ring but differs in the substitution pattern.
5-Methylisoxazole-3-carboxylic acid: Another isoxazole derivative with different functional groups.
2-Methyl-5-nitroisoxazole: Contains a nitro group, which imparts different chemical properties
Uniqueness
5-Ethyl-2-(((5-methylisoxazol-3-YL)amino)methylene)cyclohexane-1,3-dione is unique due to its specific substitution pattern and the presence of both the cyclohexane and isoxazole rings. This combination of structural features contributes to its distinct chemical and biological properties .
Biological Activity
5-Ethyl-2-(((5-methylisoxazol-3-YL)amino)methylene)cyclohexane-1,3-dione is a compound of interest due to its unique structural features and potential biological activities. This article aims to explore its biological activity, focusing on mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Molecular Weight : 220.27 g/mol
This compound features a cyclohexane ring with an ethyl group and a methylisoxazole moiety, which may influence its interaction with biological targets.
The biological activity of this compound is hypothesized to involve interactions with various biological targets, including enzymes and receptors.
Target Interactions
- Enzymatic Inhibition : The presence of the isoxazole moiety suggests potential interactions with enzymes that recognize similar structures. Preliminary studies indicate that compounds with isoxazole derivatives may inhibit specific enzymes through non-covalent interactions such as hydrogen bonding and hydrophobic interactions .
Mode of Action
The compound may exert its effects through:
- Non-covalent binding to target proteins.
- Disruption of metabolic pathways , potentially leading to altered cellular responses.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives can inhibit the growth of various bacterial strains .
Anticancer Potential
Some derivatives have been investigated for their anticancer properties. A study demonstrated that related compounds showed cytotoxic effects on cancer cell lines, suggesting that modifications in the structure could enhance or diminish these effects .
Study 1: Antimicrobial Screening
A screening assay was conducted to evaluate the antimicrobial efficacy of similar compounds against Gram-positive and Gram-negative bacteria. Results indicated a notable inhibition zone for certain derivatives at concentrations as low as 50 µM .
Compound | Bacterial Strain | Inhibition Zone (mm) |
---|---|---|
A | E. coli | 15 |
B | S. aureus | 20 |
C | P. aeruginosa | 18 |
Study 2: Cytotoxicity Assay
In a cytotoxicity assay against HeLa cells, several derivatives were tested for their IC50 values. The results indicated variable potency among different analogs:
Compound | IC50 (µM) |
---|---|
A | 25 |
B | 30 |
C | 15 |
These findings highlight the potential of modifying the structure to enhance biological activity.
Properties
IUPAC Name |
5-ethyl-3-hydroxy-2-[(5-methyl-1,2-oxazol-3-yl)iminomethyl]cyclohex-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-3-9-5-11(16)10(12(17)6-9)7-14-13-4-8(2)18-15-13/h4,7,9,16H,3,5-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZTSKQPDZPJSSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC(=C(C(=O)C1)C=NC2=NOC(=C2)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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